2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid
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Overview
Description
Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Pyrimidine is a basic aromatic ring structure that is found in several important biomolecules, including thiamine and uracil. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH) .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature the aromatic benzyl and pyrimidine rings, along with the carboxylic acid group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
As an amine, benzylamine can participate in a variety of reactions, including alkylation, acylation, and the formation of amides . Pyrimidines can undergo reactions at several positions on the ring, depending on the specific substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .Scientific Research Applications
Chemoselective Synthesis
Seto and Kohno (2009) developed an efficient method for introducing various alkylamines at C2 of methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate. This chemoselective displacement of the methylsulfinyl group against a chlorine atom with amines leads to the synthesis of 2-alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids, which hold biological significance (Seto & Kohno, 2009).
Pyrimidine and Aminopyrimidine Derivatives in Crystal Structures
Balasubramani et al. (2007) studied the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. These structures reveal the importance of pyrimidine and aminopyrimidine derivatives, including compounds similar to 2-(benzylamino)-5-chloropyrimidine-4-carboxylic acid, in forming hydrogen-bonded motifs and base pairing in crystal structures (Balasubramani, Muthiah, & Lynch, 2007).
Biochemical Transformations
Cusack, Shaw, and Logemann (1980) described the biochemical transformations involving ethyl and benzyl 5-amino-1-(2-pyridyl)imidazole-4-carboxylates. These transformations provide insights into the de novo biosynthesis of purine nucleotides, with relevance to similar compounds like this compound (Cusack, Shaw, & Logemann, 1980).
Synthesis of Imidazopyrimidine and Aminoindole Derivatives
Marjani and Khalafy (2010) explored the reaction of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4- carboxylates with 2-chloropyrimidine, leading to isoxazolones with pyrimidine rings substituted on N-2. This process, which involves compounds structurally related to this compound, is significant for synthesizing imidazopyrimidine and aminoindole derivatives (Marjani & Khalafy, 2010).
Development of Protein Kinase CK2 Inhibitors
Battistutta et al. (2011) studied 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), a protein kinase CK2 inhibitor for cancer treatment. Their research emphasizes the importance of pyrimidine derivatives, similar to this compound, in developing highly selective kinase inhibitors (Battistutta et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(benzylamino)-5-chloropyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-7-15-12(16-10(9)11(17)18)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,17,18)(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJBUZJOJNGEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C(=N2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724790 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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